(E)-3-(4-(benzyloxy)phenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-31-21-11-7-18(8-12-21)16-26-29-25(30)24-15-23(27-28-24)20-9-13-22(14-10-20)32-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFYWWLJUWYADP-WGOQTCKBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(4-(benzyloxy)phenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.
- Molecular Formula : C25H22N4O3
- Molecular Weight : 426.47 g/mol
- CAS Number : 403649-46-7
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including the compound . Research indicates that pyrazole derivatives can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound has been shown to interact with tubulin, inhibiting its polymerization, which is crucial for cancer cell proliferation. Molecular docking studies suggest strong binding affinity at the colchicine-binding site of tubulin .
- Cell Line Studies : In vitro evaluations against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines demonstrated significant cytotoxic effects. The compound exhibited IC50 values in the micromolar range, indicating potent antitumor activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| SiHa | 12.8 |
| PC-3 | 18.5 |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has been observed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response:
- Cytokine Inhibition : Studies have shown that treatment with this compound reduces levels of TNF-alpha and IL-6 in activated macrophages .
- Enzyme Inhibition : It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways.
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is another area of interest:
- Broad Spectrum Activity : The compound has exhibited activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Antitumor Efficacy : A study published in Molecular Pharmacology evaluated the effects of various pyrazole derivatives on cancer cell lines. The compound was among those that showed significant inhibition of cell growth and induced apoptosis through caspase activation pathways .
- Anti-inflammatory Mechanisms : Research conducted on macrophage cell lines demonstrated that the compound effectively reduced nitric oxide production, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases .
- Antimicrobial Testing : A comprehensive study assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The findings indicated that this specific compound had superior activity compared to standard antibiotics, making it a candidate for further drug development .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing (E)-3-(4-(benzyloxy)phenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield?
- The compound is typically synthesized via condensation of a pyrazole-5-carbohydrazide intermediate with 4-methoxybenzaldehyde under acidic catalysis (e.g., glacial acetic acid in ethanol) . Yield optimization requires precise control of stoichiometry (1:1 molar ratio of hydrazide to aldehyde) and reaction time (6–8 hours at reflux). Impurities from side reactions (e.g., over-condensation) can be mitigated using column chromatography with ethyl acetate/hexane eluents . Reported yields range from 66% to 82%, depending on solvent purity and temperature gradients .
Q. Which spectroscopic techniques are most reliable for confirming the (E)-configuration of the hydrazone moiety?
- 1H NMR : The hydrazone proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm, with coupling constants (J) < 2 Hz confirming the trans (E) configuration .
- IR Spectroscopy : A strong C=N stretch at 1600–1620 cm⁻¹ and N–H bend at 3200–3300 cm⁻¹ validate hydrazone formation .
- X-ray crystallography : Definitive confirmation of the (E)-geometry is achieved through single-crystal diffraction, showing dihedral angles of 170–175° between the pyrazole and benzylidene planes .
Q. How can computational methods (e.g., DFT) aid in predicting electronic properties relevant to biological activity?
- Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps). A narrow gap (~3.5 eV) suggests high reactivity, supporting experimental observations of antioxidant and antimicrobial activity . Mulliken charge analysis identifies electron-rich regions (e.g., the hydrazone nitrogen) as potential binding sites for biological targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the benzylidene ring) impact catecholase activity?
- Substituents with electron-donating groups (e.g., –OCH₃ at the para position) enhance catecholase activity by stabilizing transition states during substrate oxidation. Kinetic studies show a 40% increase in turnover number (kcat) compared to electron-withdrawing groups (–NO₂) . Competitive inhibition assays with 3,5-di-tert-butylcatechol (DTBC) validate these trends .
Q. What contradictions exist in crystallographic data for pyrazole-hydrazone derivatives, and how can they be resolved?
- Discrepancies in bond lengths (e.g., C=N: 1.28–1.32 Å vs. DFT-predicted 1.30 Å) arise from packing effects or thermal motion in crystal lattices . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) to contextualize deviations . Multi-temperature crystallography (100–300 K) reduces thermal disorder artifacts .
Q. What challenges arise in molecular docking studies targeting cyclooxygenase-2 (COX-2), and how can docking parameters be optimized?
- False-positive binding poses occur due to the flexible hydrazone linker. Solutions include:
- Grid box optimization : Center the box on the COX-2 active site (coordinates: x=12.5, y=15.3, z=18.9) with a 25 ų volume .
- Scoring function validation : Compare AutoDock Vina scores with MM-GBSA free energy calculations to filter non-specific poses .
- Dynamic simulations : Perform 100 ns MD simulations to assess binding stability (RMSD < 2.0 Å) .
Q. How do solvent polarity and pH influence the tautomeric equilibrium of the pyrazole ring in solution?
- In polar aprotic solvents (DMSO-d₆), the 1H-pyrazole tautomer dominates (95%), while protic solvents (MeOH) stabilize the 2H-form via H-bonding. pH-dependent NMR (pH 2–12) reveals a pKa of 8.5 for the pyrazole NH, with deprotonation favoring the 2H-tautomer . UV-Vis spectroscopy tracks tautomeric shifts via λmax changes (Δλ = 15 nm in DMSO vs. water) .
Methodological Notes
- Synthetic reproducibility : Always pre-dry solvents (molecular sieves) and monitor reactions via TLC (Rf = 0.4 in ethyl acetate/hexane 3:7) .
- Crystallization : Use slow evaporation from DCM/MeOH (2:1) to obtain diffraction-quality crystals .
- Bioactivity assays : For antimicrobial testing, employ microdilution methods (MIC ≤ 32 µg/mL against S. aureus) with ciprofloxacin as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
